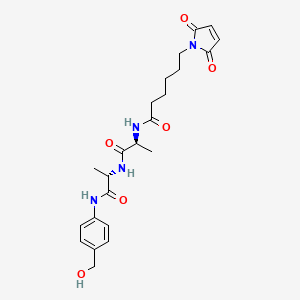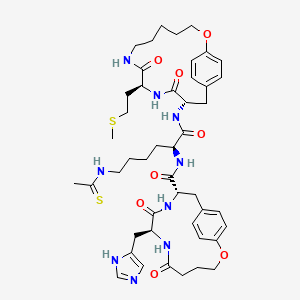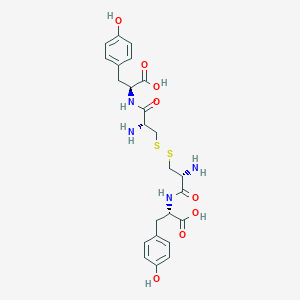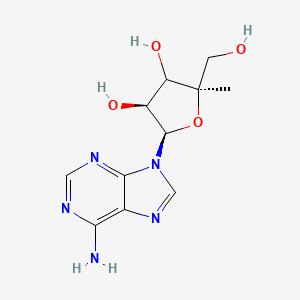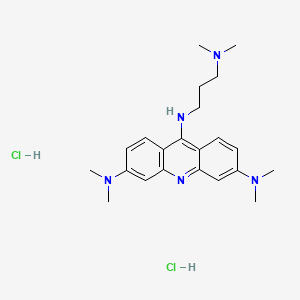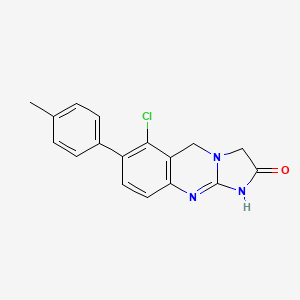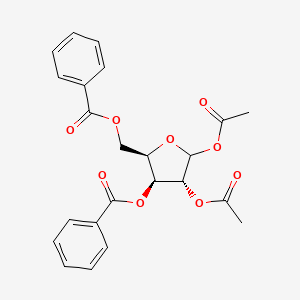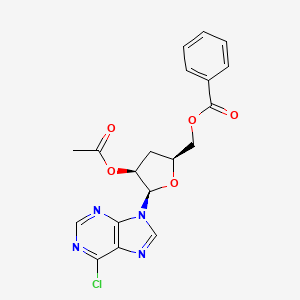
9-(2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-beta-D-ribofuranosyl)-6-chloropurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribofuranosyl moiety are protected using acetyl and benzoyl groups.
Glycosylation: The protected ribofuranosyl moiety is then glycosylated with 6-chloropurine.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring.
Reduction: Reduction reactions may target the chloropurine moiety.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom of the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry
Synthesis of Novel Compounds: Used as a precursor in the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of nucleoside analog reactions.
Biology
Antiviral Research: Potential use in the development of antiviral drugs.
Anticancer Research: Investigated for its potential to inhibit cancer cell growth.
Medicine
Therapeutic Applications: Potential use in the treatment of viral infections and cancer.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer medications.
作用機序
The mechanism of action of 9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine involves its incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase.
類似化合物との比較
Similar Compounds
9-(2’-Deoxy-beta-D-ribofuranosyl)-6-chloropurine: Lacks the acetyl and benzoyl protecting groups.
9-(2’-O-Acetyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine: Lacks the benzoyl protecting group.
9-(5’-O-Benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine: Lacks the acetyl protecting group.
Uniqueness
The presence of both acetyl and benzoyl protecting groups in 9-(2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-beta-D-ribofuranosyl)-6-chloropurine makes it unique. These protecting groups can influence the compound’s reactivity, solubility, and stability, potentially enhancing its therapeutic efficacy and selectivity.
特性
分子式 |
C19H17ClN4O5 |
|---|---|
分子量 |
416.8 g/mol |
IUPAC名 |
[(2S,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H17ClN4O5/c1-11(25)28-14-7-13(8-27-19(26)12-5-3-2-4-6-12)29-18(14)24-10-23-15-16(20)21-9-22-17(15)24/h2-6,9-10,13-14,18H,7-8H2,1H3/t13-,14-,18+/m0/s1 |
InChIキー |
HCRYZQKBFPVPFX-SUNYJGFJSA-N |
異性体SMILES |
CC(=O)O[C@H]1C[C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4 |
正規SMILES |
CC(=O)OC1CC(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
